molecular formula C12H14N2 B1309624 4-(Pyrrolidin-1-ylmethyl)benzonitrile CAS No. 78064-96-7

4-(Pyrrolidin-1-ylmethyl)benzonitrile

Cat. No.: B1309624
CAS No.: 78064-96-7
M. Wt: 186.25 g/mol
InChI Key: CURIZTVQZBYWBR-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylmethyl)benzonitrile is an organic compound with the molecular formula C12H14N2 It features a pyrrolidine ring attached to a benzonitrile moiety via a methylene bridge

Mechanism of Action

Target of Action

The primary target of 4-(Pyrrolidin-1-ylmethyl)benzonitrile is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. Once activated, the receptor stimulates the expression of specific genes, which leads to physiological changes .

Mode of Action

This compound acts as a selective androgen receptor modulator (SARM) . It binds to the androgen receptor, leading to a conformational change in the receptor. This change allows the receptor to interact with specific regions of DNA, influencing the transcription of target genes . The specific interaction of this compound with the androgen receptor and its subsequent effects on gene expression result in its unique pharmacological profile .

Biochemical Pathways

Given its role as a sarm, it likely influences pathways related to muscle growth and bone density

Pharmacokinetics

The compound’s pyrrolidine ring structure may contribute to its pharmacokinetic profile . Pyrrolidine derivatives are known to have good bioavailability and can efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the androgen receptor. As a SARM, it selectively modulates the receptor’s activity, which can lead to anabolic effects such as increased muscle mass and bone density .

Biochemical Analysis

Biochemical Properties

4-(Pyrrolidin-1-ylmethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylmethyl)benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyrrolidine ring can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or electrophiles can be used in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Pyrrolidin-1-ylmethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-yl)benzonitrile
  • 4-(Morpholin-4-ylmethyl)benzonitrile
  • 4-(Piperidin-1-ylmethyl)benzonitrile

Uniqueness

4-(Pyrrolidin-1-ylmethyl)benzonitrile is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds like 4-(Morpholin-4-ylmethyl)benzonitrile, which contains a morpholine ring, or 4-(Piperidin-1-ylmethyl)benzonitrile, which contains a piperidine ring. These differences can significantly affect the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURIZTVQZBYWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407167
Record name 4-(pyrrolidin-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78064-96-7
Record name 4-(pyrrolidin-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add pyrrolidine (0.89 mL, 10.74 mmol) to a stirred solution of 4-bromomethyl-benzonitrile (1 g, 5.1 mmol) and triethylamine (1.5 mL, 10.74 mmol) in anhydrous THF (26 mL). Stir reaction overnight at room temperature. Partition the reaction mixture between EtOAc and water. Extract the aqueous phase twice with EtOAc. Dry the combined organic extracts over MgSO4, filter, and concentrate in vacuo to obtain the desired intermediate (918 mg, 97%) suitable for use without further purification. MS (APCI+) m/z: 187 (M+H)+.
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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